molecular formula C9H15N3O B2360693 [1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine CAS No. 1883717-24-5

[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine

Cat. No.: B2360693
CAS No.: 1883717-24-5
M. Wt: 181.239
InChI Key: AVRSSORRYBWFPU-UHFFFAOYSA-N
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Description

[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of hydrazine derivatives with α, β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often used .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .

Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is investigated for its role in enzyme inhibition and receptor binding, making it a candidate for drug discovery .

Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It exhibits anti-inflammatory, analgesic, and antimicrobial activities. Researchers are studying its efficacy in treating various diseases, including cancer and infectious diseases .

Industry: Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its derivatives are employed as intermediates in the production of active pharmaceutical ingredients (APIs) and crop protection agents .

Mechanism of Action

The mechanism of action of [1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of target proteins, inhibiting or activating their functions. Pathways involved include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-3-4-13-7-9-8(5-10)6-11-12(9)2/h3,6H,1,4-5,7,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRSSORRYBWFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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